Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate
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Overview
Description
Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a dichlorophenyl group through a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-[(2,4-dichlorophenyl)methoxy]benzoic acid.
Reduction: Formation of 4-[(2,4-dichlorophenyl)methoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3,4-dichlorophenyl)methoxy]benzoate
- Methyl 4-[(2,3-dichlorophenyl)methoxy]benzoate
- Methyl 4-[(2,4-difluorophenyl)methoxy]benzoate
Uniqueness
Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
128982-51-4 |
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Molecular Formula |
C15H12Cl2O3 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)10-3-6-13(7-4-10)20-9-11-2-5-12(16)8-14(11)17/h2-8H,9H2,1H3 |
InChI Key |
NOPVJOWEOUCRCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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